

# Physicochemical and Thermodynamic Properties of Butyl Isobutyrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: *B1265439*

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**Butyl isobutyrate** is a colorless liquid with a characteristic fruity odor, often described as being similar to apple or banana.[1][2] It is an ester of isobutyric acid and n-butanol.[3] The following tables summarize the key physical and thermodynamic properties of **butyl isobutyrate** based on available experimental data. It is important to distinguish between n-**butyl isobutyrate** (CAS 97-87-0) and its isomer **isobutyl isobutyrate** (CAS 97-85-8), as their properties can differ. The data presented here pertains to n-**butyl isobutyrate** unless otherwise specified.

Table 1: General and Physical Properties of n-**Butyl Isobutyrate**

Property	Value	Conditions	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	-	[4]
Molecular Weight	144.21 g/mol	-	
Boiling Point	155-156 °C	at 760 mmHg	[2]
156.00 to 158.00 °C	at 760.00 mmHg	[5]	
Melting Point	-88.07 °C	(estimate)	[2]
Density	0.862 g/mL	at 25 °C	[2]
0.86200 to 0.86500 g/mL	at 20.00 °C	[3]	
0.8721 g/cm <sup>3</sup>	at 20 °C	[1]	
Refractive Index (n <sub>D</sub> )	1.401	at 20 °C	[2]
1.40100 to 1.40400	at 20.00 °C	[3]	
Flash Point	114.00 °F (45.56 °C)	TCC	[3]
110 °F (43.3 °C)	-	[1][2]	
43 °C	closed cup		
Vapor Density	4.9	(Air = 1)	[3]
Solubility	Miscible in alcohol, ether, most fixed oils. Insoluble in glycerin, propylene glycol, water.	-	[1][5]
356.7 mg/L	in water at 25 °C (estimate)	[3]	
Viscosity (Dynamic)	0.85 mPa·s	at 25 °C (for isobutyl isobutyrate)	[6]

Table 2: Vapor Pressure of n-Butyl Isobutyrate

Vapor Pressure	Temperature	Source(s)
2.906 mmHg (estimated)	25.00 °C	[3]
4.33 mmHg	25 °C (for isobutyl isobutyrate)	[7]
1 mmHg	39.9 °C (for isobutyl isobutyrate)	
10 mmHg	38 °C (for isobutyl isobutyrate)	[7]

Table 3: Estimated Thermodynamic Properties of n-Butyl Isobutyrate

Property	Value	Method	Source(s)
Standard Enthalpy of Formation (Liquid)	-594.07 kJ/mol	QSPR Model	[8]
Enthalpy of Vaporization ( $\Delta H_{\text{vap}}$ )	51.7 $\pm$ 1.6 kJ/mol	Correlation GC (for isoamyl isobutyrate)	[9]
LogP (Octanol/Water Partition Coefficient)	2.667 (estimated)	-	[3]

Note: Experimental data for several key thermodynamic properties like enthalpy of vaporization, heat capacity, and Gibbs free energy for n-butyl isobutyrate are not readily available in the surveyed literature. The values provided are estimations or for closely related isomers and should be used with caution.

## Experimental Protocols for Property Determination

The determination of the thermodynamic properties of a substance like butyl isobutyrate involves several established experimental techniques. Below are detailed methodologies for key experiments.

## Synthesis via Fischer Esterification

The primary method for synthesizing butyl isobutyrate is the Fischer esterification of isobutyric acid with n-butanol, using a strong acid catalyst.[2][10]

- Reactants and Catalyst: Isobutyric acid, n-butanol (often in excess to drive the equilibrium), and a catalytic amount of a strong acid like concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid.[\[11\]](#)[\[12\]](#)
- Procedure:
  - The carboxylic acid, alcohol, and acid catalyst are combined in a round-bottom flask equipped with a reflux condenser.
  - The mixture is heated to reflux for a specified period, typically ranging from 45 minutes to several hours, to allow the reaction to reach equilibrium.
  - To improve the yield, one of the products, water, can be removed as it forms using a Dean-Stark apparatus. This shifts the equilibrium toward the formation of the ester according to Le Châtelier's principle.
  - After cooling, the reaction mixture is transferred to a separatory funnel and washed successively with water (to remove excess alcohol and acid), a dilute sodium bicarbonate solution (to neutralize the remaining acid catalyst), and brine (to reduce the solubility of the ester in the aqueous layer).
  - The organic layer containing the crude ester is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
  - The final product is purified by distillation to separate the **butyl isobutyrate** from any remaining starting materials and byproducts.

## Density Measurement using a Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[\[1\]](#)

- Apparatus: A glass flask of a known volume with a close-fitting stopper that has a capillary hole (the pycnometer), and an analytical balance.[\[1\]](#)
- Procedure:
  - The empty, clean, and dry pycnometer is weighed accurately ( $M_1$ ).[\[4\]](#)

- The pycnometer is filled with the sample liquid (**butyl isobutyrate**), ensuring no air bubbles are trapped.[1][4]
- The stopper is inserted, forcing excess liquid out through the capillary. The exterior of the pycnometer is carefully dried.[4]
- The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature (e.g., 20°C or 25°C).[4]
- The filled pycnometer is weighed again ( $M_2$ ).[4]
- The density ( $\rho$ ) is calculated using the formula:  $\rho = (M_2 - M_1) / V$ , where  $V$  is the calibrated volume of the pycnometer. The volume is typically determined beforehand by performing the same procedure with a reference liquid of known density, such as distilled water.[4]

## Refractive Index Measurement with an Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[3]

- Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).[2]
- Procedure:
  - The instrument is calibrated using a standard of known refractive index, often distilled water.[13]
  - The prisms of the refractometer are cleaned and dried. A few drops of the sample liquid are placed on the surface of the measuring prism.[2]
  - The prisms are closed and locked. The sample is allowed to equilibrate to the temperature of the circulating water bath (e.g., 20°C).[2]
  - Looking through the eyepiece, the user adjusts the instrument until the boundary between the light and dark regions is sharp and centered on the crosshairs.

- The refractive index is read directly from the instrument's scale.

## Vapor Pressure Measurement via Ebulliometry

An ebulliometer is used to measure the boiling point of a liquid at a controlled pressure, from which vapor pressure data can be derived.[\[14\]](#)

- Apparatus: An ebulliometer, a heating source, a temperature measurement device (e.g., a platinum resistance thermometer), and a pressure control and measurement system.[\[14\]](#)[\[15\]](#)
- Procedure:
  - The liquid sample is placed in the ebulliometer.[\[16\]](#)
  - The system pressure is set and maintained at a specific value using a pressure controller.[\[14\]](#)
  - The liquid is heated to its boiling point under the set pressure. The apparatus is designed to ensure that the vapor and liquid are in equilibrium.[\[16\]](#)
  - The equilibrium temperature (boiling point) is precisely measured.[\[14\]](#)
  - This process is repeated at various pressures to generate a vapor pressure versus temperature curve for the substance.[\[14\]](#)

## Viscosity Determination with an Ostwald Viscometer

The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by comparing its flow time to that of a reference liquid.[\[5\]](#)

- Apparatus: An Ostwald viscometer, a temperature-controlled water bath, and a stopwatch.
- Procedure:
  - The viscometer is cleaned, dried, and mounted vertically in a constant temperature bath.
  - A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

- The liquid is drawn up by suction into the other arm of the U-tube, above the upper calibration mark.
- The suction is released, and the time ( $t_1$ ) it takes for the liquid meniscus to fall from the upper mark to the lower mark is measured with a stopwatch.
- The procedure is repeated with a reference liquid of known viscosity ( $\eta_2$ ) and density ( $\rho_2$ ), such as water, to measure its flow time ( $t_2$ ).
- The density of the sample liquid ( $\rho_1$ ) must also be determined (e.g., with a pycnometer).
- The viscosity of the sample ( $\eta_1$ ) is calculated using the equation:  $\eta_1/\eta_2 = (\rho_1 t_1)/(\rho_2 t_2)$ .

## Property Estimation Methods: The Joback Method

When experimental data is unavailable, group contribution methods like the Joback method can be used to estimate thermodynamic properties from the molecular structure alone.[5] This method is an extension of the Lydersen method and assumes that properties are the sum of contributions from the individual functional groups within the molecule.[5]

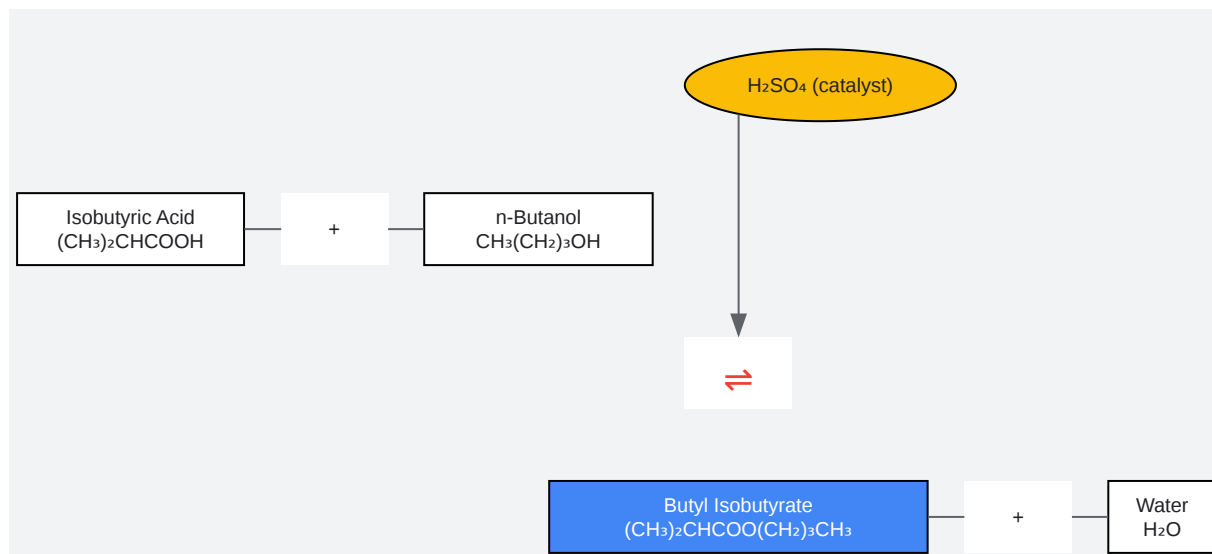
The method involves:

- **Decomposition:** The molecule (**butyl isobutyrate**) is broken down into its constituent functional groups.
- **Contribution Summation:** The contributions of each group to a specific property are summed.
- **Calculation:** The summed contributions are used in simple equations to predict properties like critical temperature, critical pressure, critical volume, normal boiling point, and heat of formation.[5]

While powerful for providing estimates, the Joback method has limitations. It neglects interactions between functional groups and may have reduced accuracy for complex molecules.[5]

## Mandatory Visualizations

### Synthesis of Butyl Isobutyrate

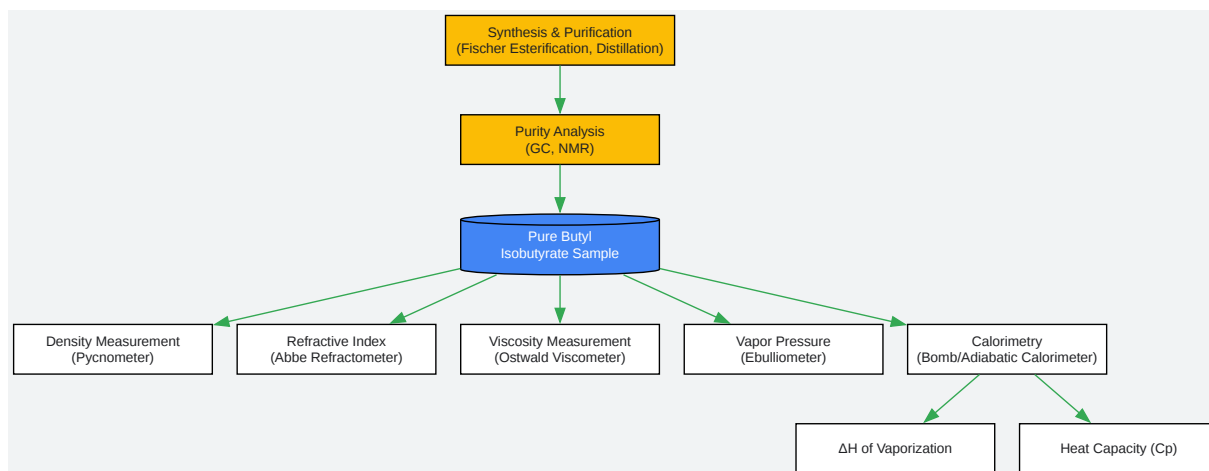


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Caption: Fischer esterification of isobutyric acid and n-butanol.

## Experimental Workflow for Property Determination

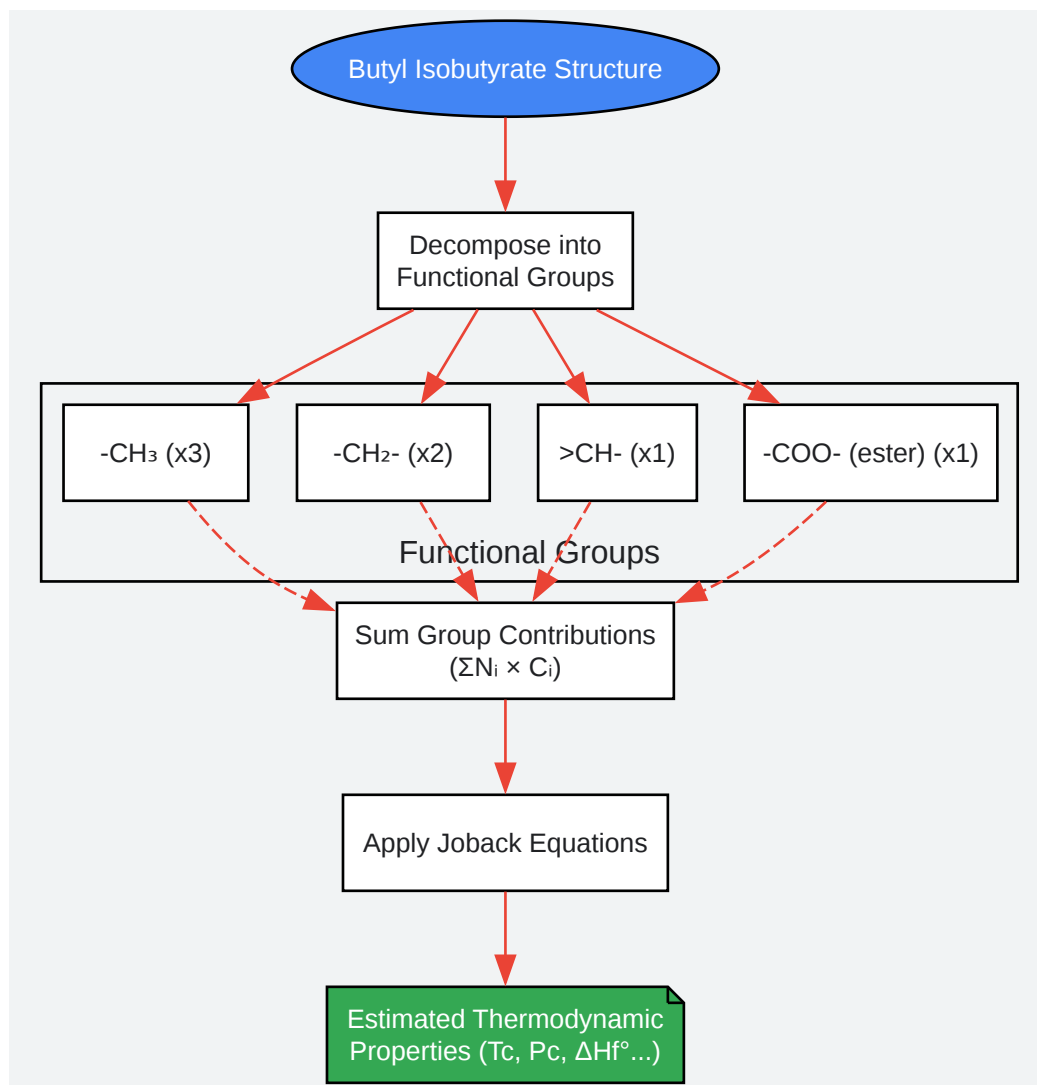




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Caption: General workflow for experimental property determination.

## Joback Group Contribution Method Logic



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Caption: Logic of the Joback group contribution method.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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